Sodium phenylarsonate
Description
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Properties
Molecular Formula |
C6H5AsNa2O3 |
|---|---|
Molecular Weight |
246.00 g/mol |
IUPAC Name |
disodium;dioxido-oxo-phenyl-λ5-arsane |
InChI |
InChI=1S/C6H7AsO3.2Na/c8-7(9,10)6-4-2-1-3-5-6;;/h1-5H,(H2,8,9,10);;/q;2*+1/p-2 |
InChI Key |
IDQWLYXYOJVSLB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[As](=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Chemical Reactions Analysis
Redox Reactions with Thiols
Sodium phenylarsonate undergoes reduction when reacting with dithiols like 2,3-dimercaptopropane-1-sulfonate (DMPS). The pentavalent arsenic (Asᴠ) is reduced to trivalent arsenic (Asᴵᴵᴵ), forming a stable conjugate via As–S bond formation within a five-membered chelate ring .
Mechanism :
-
Reduction : Asᴠ → Asᴵᴵᴵ by DMPS.
-
Chelation : Trivalent arsenic binds to two thiol groups of DMPS.
Key Observations :
-
Stereochemistry : The reaction produces syn and anti diastereomers (Fig. 1) .
-
Rate dependence : Reaction speed correlates with substituents on the phenyl ring. Electron-withdrawing groups (e.g., nitro) accelerate the reaction, while electron-donating groups (e.g., amino) slow it .
Table 1: Half-lives (t₁/₂) of this compound Derivatives with DMPS at pH 6
| Substituent on Phenyl Ring | t₁/₂ (min) |
|---|---|
| None (PAA) | 29 |
| 4-Hydroxy-3-nitro (HNPAA) | 43 |
| 2-Amino (o-APAA) | 53 |
| 4-Amino (p-APAA) | 79 |
Data derived from NMR monitoring of reaction progress .
pH-Dependent Reactivity
The reaction kinetics of this compound with DMPS are highly pH-sensitive:
-
Low pH (1–4) : Rapid conversion due to reduced electrostatic repulsion between reactants.
-
High pH (>8) : Negligible reaction due to deprotonation of DMPS thiol groups and increased negative charge on arsenic species .
Figure 2 : Reaction progress curves show faster conversion under acidic conditions compared to neutral or alkaline environments .
Biological Interactions
This compound inhibits enzymes like pyruvate dehydrogenase (PDH) and 2-oxoglutarate dehydrogenase (KGDH) by binding to lipoic acid cofactors, disrupting mitochondrial ATP production .
Key Findings :
-
Inhibition potency : Trivalent arsenic species (Asᴵᴵᴵ) are more potent inhibitors than pentavalent forms .
-
Oxidative stress : Enzyme inhibition leads to ROS generation, exacerbating cellular damage .
Thermal Decomposition
Heating this compound in air may yield arsenic oxides (As₂O₃/As₂O₅) and sodium arsenates, though detailed thermal studies are sparse.
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